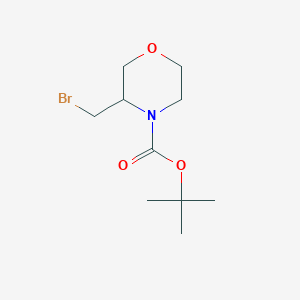

3-(Bromomethyl)morpholine, N-BOC protected

Description

Significance of Morpholine (B109124) Derivatives as Synthetic Building Blocks in Organic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis. acs.orgnih.gov Its prevalence in a vast array of bioactive molecules and approved drugs stems from its unique physicochemical properties. nih.govwisdomlib.org The morpholine moiety often imparts favorable characteristics to a parent molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.gov This makes it a "privileged structure," a molecular framework that is repeatedly found in biologically active compounds. nih.gov

Strategic Role of the N-tert-Butoxycarbonyl (N-BOC) Protecting Group in Heterocyclic Functionalization

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. For secondary amines, such as the one in the morpholine ring, the N-tert-butoxycarbonyl (N-BOC or Boc) group is one of the most widely used protecting groups. jk-sci.comresearchgate.net

The strategic importance of the BOC group lies in its combination of stability and ease of removal. researchgate.nettotal-synthesis.com It is robust and stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation, allowing for selective transformations at other parts of the molecule. researchgate.netorganic-chemistry.org The protection process itself is typically straightforward, often involving the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comwikipedia.org

Crucially, the BOC group is acid-labile, meaning it can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.orgchemistrysteps.com The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which then readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com This orthogonality—being stable to one set of conditions while being reactive to another—allows chemists to selectively deprotect the amine in the presence of other protecting groups, a critical strategy in the synthesis of complex molecules. total-synthesis.comorganic-chemistry.org

Table 1: Key Features of the N-BOC Protecting Group

| Feature | Description |

| Stability | Resistant to basic, nucleophilic, and reductive conditions. researchgate.nettotal-synthesis.com |

| Application | Commonly introduced using di-tert-butyl dicarbonate (Boc₂O). jk-sci.com |

| Cleavage | Readily removed under mild acidic conditions (e.g., TFA, HCl). wikipedia.orgchemistrysteps.com |

| Orthogonality | Allows for selective removal in the presence of other protecting groups like Fmoc and Cbz. total-synthesis.com |

| Byproducts | Deprotection yields the free amine, CO₂, and isobutene (from the t-butyl cation). chemistrysteps.com |

Overview of 3-(Bromomethyl)morpholine, N-BOC Protected as a Versatile Intermediate

tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate, also known as this compound, is a highly valuable synthetic intermediate that combines the structural features of the morpholine scaffold with the strategic advantages of BOC protection. This bifunctional molecule possesses a reactive bromomethyl group at the 3-position while the morpholine nitrogen is rendered unreactive by the BOC group.

The presence of the BOC group directs the reactivity of the molecule exclusively towards the bromomethyl moiety. This group is an excellent electrophile, making the compound an ideal reagent for introducing the N-BOC-morpholin-3-ylmethyl group into other molecules via alkylation reactions. researchgate.net Nucleophiles such as amines, alcohols, and thiols can readily displace the bromide, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively.

This reactivity makes N-BOC-3-(bromomethyl)morpholine a key building block in the synthesis of more complex pharmaceutical and agrochemical compounds. nih.govchembk.com After the alkylation step, the BOC group can be easily removed under acidic conditions to reveal the secondary amine of the morpholine ring. This newly liberated amine can then participate in further synthetic transformations, such as amidation, reductive amination, or arylation, providing a pathway to a diverse range of substituted morpholine derivatives. The chiral nature of the compound, with a stereocenter at the 3-position, also makes it a valuable precursor for the synthesis of enantiomerically pure target molecules. chembk.com

Table 2: Chemical Properties of tert-Butyl 3-(Bromomethyl)morpholine-4-carboxylate

| Property | Value |

| Chemical Formula | C₁₀H₁₈BrNO₃ |

| Molecular Weight | 280.16 g/mol nih.gov |

| Appearance | Varies (typically an oil or low-melting solid) |

| Key Functional Groups | N-BOC carbamate, Bromomethyl (alkyl halide) |

| Primary Reactivity | Electrophilic substitution at the bromomethyl carbon. researchgate.net |

| Solubility | Generally soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. |

Structure

3D Structure

Properties

Molecular Formula |

C10H18BrNO3 |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |

InChI Key |

TWFMJHHRSVBFSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CBr |

Origin of Product |

United States |

Reactivity Profile and Transformative Chemistry of 3 Bromomethyl Morpholine, N Boc Protected

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The C-Br bond in the 3-(bromomethyl) side chain serves as a prime site for nucleophilic substitution reactions (SN2), enabling the introduction of a wide variety of functional groups. As a primary alkyl bromide, it readily reacts with a diverse range of soft and hard nucleophiles. This reactivity allows for the construction of more complex morpholine (B109124) derivatives by forming new carbon-heteroatom or carbon-carbon bonds.

While direct studies on 3-(bromomethyl)morpholine, N-BOC protected are not extensively detailed in the cited literature, the reactivity of analogous systems provides a clear precedent. For instance, research on cis-3,5-di(bromomethyl)-4-tert-butylmorpholine demonstrates the susceptibility of the bromomethyl groups to nucleophilic displacement. In one study, this compound was successfully converted into the corresponding 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine. nih.gov These transformations were achieved through nucleophilic displacement of the bromide ions by methoxide (B1231860) and cyanide ions, respectively, highlighting the utility of the bromomethyl moiety as a reactive handle for derivatization. nih.gov This analogous reactivity strongly suggests that N-BOC-3-(bromomethyl)morpholine would similarly react with various nucleophiles such as amines, phenols, thiols, and carbanions to yield a diverse array of 3-substituted morpholine derivatives.

Table 1: Examples of Nucleophilic Substitution on an Analogous Bromomethyl-Morpholine System nih.gov

| Starting Material | Nucleophile | Product |

|---|---|---|

| cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | Sodium Methoxide (CH₃ONa) | cis-3,5-di(methoxymethyl)-4-tert-butylmorpholine |

| cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | Sodium Cyanide (NaCN) | cis-3,5-di(cyanomethyl)-4-tert-butylmorpholine |

Stability and Selective Cleavage of the N-BOC Protecting Group in the Context of Morpholine Systems

The N-BOC group is a cornerstone of modern organic synthesis, prized for its predictable stability and cleavage patterns. It is exceptionally stable under basic, nucleophilic, and reductive conditions, such as catalytic hydrogenation, which allows for extensive modification of other parts of the molecule without disturbing the protected amine. arkat-usa.org This orthogonality is crucial in multi-step syntheses.

Conversely, the N-BOC group is designed for facile removal under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. researchgate.net The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. researchgate.net

Table 2: Common Reagents for N-BOC Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM, 0°C to RT | researchgate.net |

| Hydrogen Chloride (HCl) | In Dioxane, Methanol, or Ethyl Acetate | chemrxiv.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in solvents like tBuOAc | researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | chemrxiv.org |

| Aluminum Chloride (AlCl₃) | In DCM at room temperature | miguelprudencio.com |

Directed Lithiation and Subsequent Trapping Reactions of N-BOC Protected Morpholine and Piperazine Analogues

The N-BOC group can function as a powerful directing metalation group (DMG), enabling the regioselective deprotonation of adjacent C-H bonds. This strategy, known as directed lithiation, provides a powerful method for introducing substituents at the C2 position of saturated N-heterocycles. The process typically involves treating the N-BOC protected heterocycle with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand at low temperatures (e.g., -78 °C).

The ligand plays a crucial role in the efficiency and, in some cases, the stereoselectivity of the deprotonation. Achiral diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used to break up organolithium aggregates and enhance basicity. For asymmetric transformations, chiral diamines such as (-)-sparteine (B7772259) or its synthetic surrogates are employed to achieve enantioselective deprotonation, leading to the formation of configurationally stable α-lithio species. researchgate.net

Once the lithiated intermediate is formed, it can be quenched with a wide range of electrophiles to install new functional groups. This "lithiation-trapping" sequence has been extensively developed for N-BOC-piperazines, which serve as excellent analogues for N-BOC-morpholine. Studies have shown that N-BOC-N'-alkyl piperazines can be successfully lithiated at the C2 position and trapped with electrophiles including trimethylsilyl (B98337) chloride (TMSCl), methyl chloroformate, and various carbonyl compounds like benzophenone. In some cases, the intermediate alkoxide formed from reaction with a ketone can cyclize onto the BOC-carbonyl to form an oxazolidinone. This methodology provides a direct route to α-functionalized heterocycles that would be difficult to access otherwise.

Transition Metal-Catalyzed Functionalization of N-BOC Protected Heterocycles

Transition metal catalysis offers powerful and often milder alternatives to traditional methods for functionalizing C-H bonds. The N-BOC group is generally compatible with many catalytic systems and can influence the regioselectivity of these reactions.

Iridium-catalyzed C-H borylation has emerged as a robust method for converting inert C-H bonds into versatile C-B bonds. Significantly, this reaction is compatible with N-BOC protecting groups. The N-BOC group can remain intact during the borylation and subsequent transformations, or it can be removed post-functionalization. nih.gov

In many nitrogen heterocycles, the N-BOC group can act as a directing group, influencing the site of borylation. For example, while unprotected pyrrole (B145914) undergoes borylation primarily at the C2 position, N-BOC-pyrrole is selectively borylated at the C3 position. nih.gov This directing effect provides a powerful tool for accessing regioisomers that are not available through other methods. The typical catalytic system involves an iridium precursor like [Ir(OMe)(COD)]₂ with a bipyridine-based ligand (e.g., dtbpy) and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govchemrxiv.org This methodology has been successfully applied to a range of N-BOC protected heterocycles, including indoles and even protected amino acids like tryptophan, demonstrating its broad utility. nih.gov

The introduction of an aryl group at the α-position of N-BOC protected heterocycles is a valuable transformation for the synthesis of pharmacologically relevant scaffolds. A highly effective method for achieving this is through a sequence involving asymmetric lithiation followed by a palladium-catalyzed Negishi cross-coupling reaction.

This multi-step, one-pot process begins with the enantioselective deprotonation of the N-BOC heterocycle (e.g., N-BOC-pyrrolidine or -piperidine) using s-BuLi and a chiral ligand like (-)-sparteine. The resulting enantioenriched α-lithio species is then transmetalated with a zinc salt, typically zinc chloride (ZnCl₂), to generate a more stable and less reactive organozinc intermediate. This organozinc reagent is then coupled with an aryl halide (usually a bromide) in the presence of a palladium catalyst, such as one generated from Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., P(tBu)₃). This sequence allows for the highly enantioselective synthesis of a broad range of 2-aryl-N-BOC-heterocycles.

Table 3: Key Steps in Asymmetric α-Arylation of N-BOC Heterocycles

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Asymmetric Lithiation | Enantioselective deprotonation at the α-carbon. | s-BuLi, (-)-Sparteine, -78°C |

| 2. Transmetalation | Formation of a stereochemically stable organozinc reagent. | ZnCl₂ |

| 3. Negishi Coupling | Palladium-catalyzed cross-coupling with an aryl halide. | Ar-Br, Pd(OAc)₂, P(tBu)₃ |

Reactions with Polymer-Supported Reagents in the Synthesis of N-BOC Protected Compounds

The use of polymer-supported reagents and scavengers offers a streamlined approach to organic synthesis by simplifying purification. Instead of traditional liquid-liquid extraction and column chromatography, impurities or excess reagents can be removed by simple filtration. This strategy is highly applicable to syntheses involving N-BOC protected compounds.

For example, polymer-supported reducing agents, such as polymer-supported borohydride, can be used to reduce aldehydes or ketones in the presence of an N-BOC group, with the spent reagent being easily filtered away. Similarly, in reactions where an amine is a nucleophile, any unreacted amine can be removed from the reaction mixture using a polymer-supported scavenger with an electrophilic functional group. Conversely, excess electrophilic reagents can be quenched and removed using polymer-supported amine or thiol scavengers.

Polymer-supported catalysts are also employed. For instance, solid-supported acids like Amberlyst-15 have been used as recyclable heterogeneous catalysts for the N-Boc protection of amines using (Boc)₂O, offering a green and efficient alternative to homogeneous catalysts. The application of these solid-phase techniques can be extended to multi-step syntheses, enabling the construction of complex molecules with minimal reliance on traditional purification methods.

Strategic Applications in Complex Organic Molecule Synthesis

3-(Bromomethyl)morpholine, N-BOC Protected as a Key Building Block for Diverse Scaffolds

N-BOC-3-(bromomethyl)morpholine is a valuable bifunctional building block. The tert-butyloxycarbonyl (BOC) group offers robust protection of the morpholine (B109124) nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule. The bromomethyl group at the 3-position is a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity enables the facile introduction of a wide variety of substituents and the construction of more complex molecular scaffolds.

The utility of this building block lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Nucleophiles such as amines, thiols, alcohols, and carbanions can displace the bromide, leading to a diverse array of 3-substituted morpholine derivatives. This strategic functionalization is crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.

Construction of Substituted Morpholine Frameworks

The reactivity of the bromomethyl group in N-BOC-3-(bromomethyl)morpholine is central to the construction of more elaborate substituted morpholine frameworks. This allows for the synthesis of di- and tri-substituted morpholine derivatives with precise control over the substitution pattern.

While direct examples starting from N-BOC-3-(bromomethyl)morpholine are not extensively documented in readily available literature, the synthesis of analogous compounds provides a clear blueprint for its application. For instance, the synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine highlights a strategy where an electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine yields the dibrominated morpholine. nih.gov This product can then undergo further nucleophilic substitution. A similar strategy could be envisioned for the synthesis of di- and tri-substituted morpholines starting from appropriately substituted precursors that lead to an N-BOC protected bromomethylmorpholine intermediate.

The bromomethyl group can be readily converted to other functional groups, which can then be further elaborated. For example, reaction with a cyanide source would yield the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further diversification and the introduction of additional substituents.

The versatility of the bromomethyl group is further demonstrated by its conversion into a variety of other functional groups. Research on the analogous cis-3,5-di(bromomethyl)-4-tert-butylmorpholine has shown that both bromo atoms can be displaced by nucleophiles. nih.gov This allows for the synthesis of derivatives such as the corresponding 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine. nih.gov

Similarly, N-BOC-3-(bromomethyl)morpholine can be expected to react with sodium methoxide (B1231860) to yield the corresponding 3-(methoxymethyl)morpholine (B8812131) derivative. Reaction with sodium cyanide would afford the 3-(cyanomethyl)morpholine derivative.

Furthermore, the synthesis of sulfur-bridged systems is a plausible extension of this chemistry. The reaction of cis-3,5-di(bromomethyl)-4-neopentylmorpholine with sodium sulfide (B99878) has been shown to produce a 3-oxa-7-thia-9-azabicyclo[3.3.1]nonane derivative. nih.gov This indicates that intramolecular cyclization via nucleophilic attack of a sulfur-containing nucleophile is a viable strategy. Therefore, it is conceivable that N-BOC-3-(bromomethyl)morpholine could be used to synthesize various sulfur-containing heterocyclic systems through appropriate reaction sequences.

Table 1: Potential Derivatizations of N-BOC-3-(bromomethyl)morpholine

| Reagent | Product Functional Group |

|---|---|

| Sodium methoxide | Dimethoxy |

| Sodium cyanide | Dicyano |

| Sodium sulfide | Sulfur-bridged system |

Utility in the Synthesis of Chiral Heterocyclic Compounds and Their Enantiomers

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure morpholine derivatives is therefore of significant interest. Chiral N-BOC-3-(bromomethyl)morpholine, available as either the (R) or (S) enantiomer, is an invaluable starting material for the asymmetric synthesis of more complex chiral heterocyclic compounds.

The stereocenter at the 3-position of the morpholine ring can be used to control the stereochemistry of subsequent reactions. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols with bromine can produce chiral 2-(bromomethyl)morpholine (B3243962) derivatives with high diastereoselectivity. banglajol.info This demonstrates that the formation of the bromomethyl-substituted morpholine ring can proceed with excellent stereocontrol.

By starting with an enantiomerically pure N-BOC-3-(bromomethyl)morpholine, chemists can introduce new stereocenters with a high degree of control, leading to the synthesis of complex chiral molecules with defined stereochemistry. The BOC protecting group is stable under many of the conditions used for nucleophilic substitution at the bromomethyl group, ensuring that the stereochemical integrity of the morpholine ring is maintained throughout the synthetic sequence.

Role as an Intermediate in the Preparation of Advanced Synthetic Targets

The strategic importance of N-BOC-3-(bromomethyl)morpholine is underscored by its role as a key intermediate in the synthesis of advanced and complex molecular targets, including active pharmaceutical ingredients (APIs). The ability to introduce the morpholine moiety with a reactive handle for further functionalization makes it a valuable tool in multi-step syntheses.

While specific, publicly available examples detailing the use of N-BOC-3-(bromomethyl)morpholine in the synthesis of named drug candidates are limited, the general importance of substituted morpholines in pharmaceuticals is well-established. researchgate.net The N-BOC protected bromomethyl derivative provides a convergent and efficient route to introduce this important pharmacophore. For example, the synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols, highlighting a modular approach that allows for variation of the morpholine substituents. nih.gov

The reactivity of the bromomethyl group allows for its coupling with a wide range of other complex fragments, enabling the construction of large and intricate molecules. After the desired substitutions have been made, the BOC group can be cleanly removed to reveal the secondary amine, which can then be further functionalized, for instance, by acylation, alkylation, or reductive amination, to complete the synthesis of the final target molecule. This strategic use of a protected, functionalized morpholine building block is a hallmark of modern synthetic organic chemistry.

Stereochemical Considerations and Asymmetric Synthetic Approaches

Application of N-BOC Protection as a Chiral Auxiliary in Enantioselective Processes

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org The tert-butoxycarbonyl (BOC) group is an achiral protecting group; therefore, it does not function as a traditional chiral auxiliary. total-synthesis.com However, its role in the asymmetric synthesis of morpholines is indispensable, acting as a critical control element that enables stereoselectivity.

The N-BOC group's influence stems from several key properties:

Steric Directing Group: The significant steric bulk of the BOC group can hinder one face of the morpholine (B109124) ring, thereby directing incoming reagents to the opposite, more accessible face. This steric hindrance is a fundamental principle in substrate-controlled diastereoselective reactions.

Conformational Rigidity: The planarity of the carbamate linkage can restrict the conformational flexibility of the morpholine ring. This "locking" effect can lead to a more defined three-dimensional structure, which is often essential for high stereoselectivity in both substrate-controlled and catalyst-controlled reactions.

Electronic Activation: The electron-withdrawing nature of the carbonyl in the BOC group acidifies the protons on the adjacent carbon atoms (C-2 and C-6, or in the case of the parent compound, C-3 and C-5). This activation is the basis for enantioselective deprotonation and substitution reactions, most notably asymmetric directed lithiation.

While not a source of chirality itself, the N-BOC group is a crucial component of substrates in various enantioselective transformations. For instance, in the asymmetric hydrogenation of N-protected dehydromorpholines, different carbamates, including N-BOC, have been shown to influence the level of enantioselectivity, even though the primary stereocontrol is exerted by a chiral metal catalyst. nih.gov Similarly, N-BOC protected morpholine derivatives are common substrates for processes like enzyme-catalyzed kinetic resolutions, where a chiral biocatalyst selectively reacts with one enantiomer of the racemic substrate, leaving the other enantiomer untouched. researchgate.net

Diastereoselective and Diastereoconvergent Syntheses of Substituted Morpholine Congeners

Diastereoselective synthesis aims to produce a specific diastereomer from a prochiral substrate or in a reaction that creates multiple new stereocenters. A notable strategy for the diastereoselective synthesis of substituted morpholines involves the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. This process yields morpholine hemiaminals where the diastereoselectivity is driven by the avoidance of pseudo A(1,3) strain between the substituent at the C-3 position and the N-tosyl group. Further synthetic modifications of these hemiaminals allow for the construction of conformationally rigid morpholines with high diastereomeric purity.

In some cases, diastereoconvergent processes can be utilized, where a mixture of diastereomers in the starting material is converted into a single diastereomeric product. This can occur in radical processes where stereochemical information is lost and then re-established under thermodynamic or kinetic control to favor one diastereomer.

Another powerful method for achieving high diastereoselectivity is the intramolecular cyclization of carefully designed precursors. For example, a palladium-catalyzed carboamination reaction of O-allyl ethanolamines, derived from enantiopure N-BOC amino alcohols, produces cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov Similarly, intramolecular aza-Michael reactions can be used as a key ring-forming step, though in some cases they may yield separable mixtures of diastereomers.

| Precursor Type | Key Reaction | Diastereoselectivity | Reference |

| O-Allyl ethanolamine | Pd-catalyzed carboamination | High (single cis isomer) | nih.gov |

| 2-Tosyl-1,2-oxazetidine | Ring opening with α-formyl carboxylates | High (driven by A(1,3) strain avoidance) | |

| N-Boc-amino alcohol derived acrylate | Intramolecular aza-Michael addition | Moderate (e.g., ~3:1 cis:trans) |

Asymmetric Directed Lithiation for Enantiopure N-BOC Protected Heterocycles

Asymmetric directed lithiation is a powerful technique for the enantioselective functionalization of saturated heterocycles, including morpholines. The N-BOC group is paramount to the success of this strategy. The process relies on the principle of a Complex-Induced Proximity Effect (CIPE), where the carbonyl oxygen of the BOC group coordinates to an organolithium base, typically sec-butyllithium (B1581126) (s-BuLi). This coordination directs the deprotonation to an adjacent carbon (the C-3 position in a 3-substituted morpholine precursor).

| Heterocycle | Base/Ligand | Electrophile (E+) | Yield | Enantiomeric Ratio (er) | Reference |

| N-Boc Pyrrolidine | s-BuLi/(-)-sparteine (B7772259) | Me₃SiCl | 95% | 90:10 | |

| N-Boc Piperidine | s-BuLi/(-)-sparteine | Me₃SiCl | 88% | 93:7 | |

| N-Boc Piperazine derivative | s-BuLi/(+)-sparteine surrogate | I₂ | 75% | >95:5 |

Note: The table provides examples for N-Boc heterocycles to illustrate the general utility of the method.

Control of Stereochemistry in Ring-Forming Reactions Leading to Morpholine Derivatives

Controlling stereochemistry during the construction of the morpholine ring itself is a fundamental strategy for accessing chiral derivatives. These approaches can be broadly categorized based on when the key stereocenter is established. semanticscholar.org

Stereocenter Formation Before Cyclization : This strategy relies on the use of enantiomerically pure starting materials from the "chiral pool." For example, enantiopure N-BOC protected amino alcohols can be converted into acyclic precursors that already contain the desired stereochemistry. Subsequent cyclization, such as a Pd-catalyzed carboamination, transfers this chirality to the final morpholine product, often with excellent fidelity. nih.gov

Stereocenter Formation During Cyclization : In these methods, an achiral or prochiral precursor is cyclized using a chiral catalyst or reagent to directly form the enantiomerically enriched heterocyclic ring. A modern example is the organocatalytic asymmetric chlorocycloetherification of certain alkenols, which uses a cinchona alkaloid-derived catalyst to construct morpholines containing a quaternary stereocenter with high enantioselectivity. rsc.org Another elegant approach is a tandem reaction sequence involving hydroamination followed by an asymmetric transfer hydrogenation. Here, an aminoalkyne is first cyclized to a dehydromorpholine intermediate, which is then reduced in the same pot by a chiral Ruthenium catalyst (e.g., Noyori-Ikariya catalyst) to give the final chiral morpholine with high enantiomeric excess. nih.gov

Stereocenter Formation After Cyclization : This approach involves the synthesis of an achiral, unsaturated morpholine derivative, such as a dehydromorpholine, followed by an asymmetric transformation to introduce chirality. The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines is a highly effective example. Using a chiral bisphosphine-rhodium catalyst, the double bond within the ring can be hydrogenated to afford 2-substituted chiral morpholines with excellent yields and enantioselectivities, often up to 99% ee. nih.govsemanticscholar.orgrsc.org

Computational and Theoretical Investigations of N Boc Protected Morpholine Structures

Mechanistic Studies of Key Reactions Involving 3-(Bromomethyl)morpholine, N-BOC Protected

The primary reactive site on N-BOC protected 3-(bromomethyl)morpholine is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. Theoretical studies are pivotal in elucidating the mechanisms of these transformations, most notably the S\textsubscript{N}2 pathway.

Computational modeling, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction between this compound, and various nucleophiles. These studies typically investigate the geometric parameters of the transition state and the activation energy, which dictates the reaction rate. For an S\textsubscript{N}2 reaction, the transition state is characterized by a pentacoordinate carbon center where the nucleophile approaches from the side opposite to the leaving bromide ion (Walden inversion). nih.gov

The reaction can be generalized as follows: Nu\textsuperscript{−} + BOC-Morpholine-CH\textsubscript{2}Br → [Nu···CH\textsubscript{2}···Br]\textsuperscript{−}‡ → Nu-CH\textsubscript{2}-Morpholine-BOC + Br\textsuperscript{−}

Mechanistic investigations using computational tools can provide data on how the electronic nature of the nucleophile and the solvent effects influence the reaction barrier. For instance, a stronger nucleophile is expected to lower the activation energy, and polar aprotic solvents are known to accelerate S\textsubscript{N}2 reactions by solvating the cation without strongly solvating the nucleophile. nih.gov

Furthermore, theoretical studies can explore potential side reactions, such as elimination (E2) pathways, although these are generally less favored for primary halides like the bromomethyl group. The calculations would compare the activation energies for the S\textsubscript{N}2 and E2 transition states to predict the product distribution under various conditions.

While direct mechanistic studies on this specific molecule are not abundant in the literature, the principles are well-established. A related area of investigation involves the synthesis of the morpholine (B109124) ring itself. For example, Pd-catalyzed carboamination reactions have been used to construct substituted morpholines. nih.gov Mechanistic studies in this context focus on the intricacies of the catalytic cycle, including oxidative addition, aminopalladation, and reductive elimination steps, which are modeled using computational methods to understand stereochemical outcomes. nih.gov

Conformational Analysis and Stereoelectronic Effects in N-BOC Protected Morpholine Systems

The three-dimensional structure of N-BOC protected 3-(bromomethyl)morpholine significantly influences its reactivity. Conformational analysis, aided by computational chemistry, is key to understanding its preferred shapes and the energetic barriers between them.

The morpholine ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. nih.gov For N-BOC protected 3-(bromomethyl)morpholine, two primary chair conformers are possible, differing in the axial or equatorial placement of the substituents.

N-BOC Group: The bulky tert-butoxycarbonyl (BOC) group has a strong steric preference for the equatorial position on the nitrogen atom to minimize steric hindrance.

3-(Bromomethyl) Group: The bromomethyl substituent at the C-3 position also generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C-5 and the nitrogen atom.

Therefore, the most stable conformer is predicted to be the one where both the N-BOC and the 3-(bromomethyl) groups are in equatorial or pseudo-equatorial positions. Computational methods can quantify the energy difference between various conformers, as summarized in the table below.

| Conformer Description | N-BOC Position | 3-(Bromomethyl) Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | Equatorial | Equatorial | 0 (most stable) | >95 |

| Chair 2 | Equatorial | Axial | 2-4 | <5 |

| Chair 3 | Axial | Equatorial | >5 | <1 |

| Chair 4 | Axial | Axial | >7 | <1 |

Note: Relative energies are estimates based on general principles of conformational analysis and would require specific calculations for precise values.

Stereoelectronic Effects: Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role in the conformation and reactivity of this molecule. The morpholine ring contains two heteroatoms, nitrogen and oxygen, whose lone pairs can participate in stabilizing hyperconjugative interactions.

Anomeric Effect: A key stereoelectronic interaction in such heterocyclic systems is the anomeric effect. scripps.edu This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane-type ring to prefer the axial position. In the context of the morpholine ring, this could refer to interactions between the lone pairs of one heteroatom and the antibonding orbital (σ) of a bond connected to the other. For instance, an interaction between the nitrogen lone pair (n\textsubscript{N}) and the σ\textsubscript{C-O} orbital, or the oxygen lone pair (n\textsubscript{O}) and the σ*\textsubscript{C-N} orbital, can stabilize the molecule.

n → σ Interactions:* The orientation of the C-Br bond is also influenced by stereoelectronic effects. An anti-periplanar arrangement of a lone pair on the ring oxygen or nitrogen with the C-Br bond (n → σ*\textsubscript{C-Br}) could lead to a stabilization of the conformation where the bromomethyl group is axial. However, this stabilizing effect is often outweighed by steric hindrance. Computational analysis through Natural Bond Orbital (NBO) theory can quantify the energy of these interactions and help determine the dominant conformational driver.

These stereoelectronic interactions not only influence the ground-state geometry but also affect the energy of the transition state in reactions, thereby impacting reactivity.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational and theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of this compound, in various organic transformations. rsc.org

Reactivity: The reactivity of the bromomethyl group in S\textsubscript{N}2 reactions is a primary focus. DFT calculations can be used to determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the σ*\textsubscript{C-Br} antibonding orbital. A lower LUMO energy indicates a more electrophilic carbon center and thus higher reactivity towards nucleophiles.

The conformational analysis from the previous section is critical for predicting reactivity. The predominant conformer places the bromomethyl group in an equatorial position. This orientation is sterically accessible for an incoming nucleophile, suggesting that S\textsubscript{N}2 reactions should proceed readily. Theoretical models can compare the activation barriers for nucleophilic attack on the equatorial versus the axial conformer to confirm this.

| Parameter | Computational Method | Predicted Outcome for N-BOC-3-(bromomethyl)morpholine |

| LUMO Energy of C-Br bond | DFT | Relatively low, indicating good electrophilicity |

| Steric Accessibility of C-Br | Conformational Analysis | High in the preferred equatorial conformer |

| Activation Energy for S\textsubscript{N}2 | Transition State Theory (DFT) | Moderate, allowing for facile substitution with common nucleophiles |

Selectivity: In cases where multiple reactive sites exist or where stereoisomers can be formed, computational chemistry is invaluable for predicting selectivity (regio- and stereoselectivity). For this compound, the primary site of reactivity is clearly the bromomethyl group.

However, if the molecule were to undergo a reaction that generates a new stereocenter, theoretical models could predict the diastereomeric ratio of the products. For instance, in an S\textsubscript{N}2 reaction, the inversion of configuration at the methylene (B1212753) carbon is expected. If the starting material is enantiomerically pure (e.g., (R)-3-(bromomethyl)morpholine), the product will also be enantiomerically pure but with the opposite configuration at the newly formed stereocenter.

DFT studies can also be used to understand the regioselectivity of reactions involving morpholine itself. For example, in the addition of morpholine to an asymmetric electrophile, frontier molecular orbital theory and analysis of electrostatic potential maps can predict which atom of the morpholine (the nitrogen) will attack and at which site of the electrophile. researchgate.netscispace.com These principles can be extended to predict the behavior of derivatives like the one in more complex reaction scenarios.

Emerging Trends and Future Research Perspectives for N Boc Protected Morpholine Compounds

Development of Novel and Sustainable Synthetic Routes to 3-(Bromomethyl)morpholine, N-BOC Protected

The demand for morpholine-containing scaffolds in drug discovery necessitates the development of efficient and environmentally benign synthetic routes. researchgate.net Future research is focused on moving beyond traditional multi-step procedures to more streamlined and sustainable approaches.

One promising strategy involves the diastereoselective synthesis from readily available precursors. For instance, a known method for a related compound, cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, involves an electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine. nih.gov Adapting such electrophile-induced cyclization strategies to precursors tailored for the mono-bromomethyl target could provide a direct and stereocontrolled route.

Another avenue is the application of palladium-catalyzed carboamination reactions. A four-step synthesis for cis-3,5-disubstituted morpholines has been developed starting from enantiopure N-Boc amino alcohols, which are converted to O-allyl ethanolamines and then cyclized via Pd-catalyzed coupling with an aryl or alkenyl halide. nih.gove3s-conferences.org This modular approach could be adapted to introduce the bromomethyl functionality, offering a versatile and asymmetric route to the target compound. nih.gov

Furthermore, the synthesis of morpholine (B109124) scaffolds from amino acid-derived alkynols presents an innovative direction. It has been shown that N-Boc protected amino acid derived alkynols can undergo silver(I)-promoted intramolecular cyclization to yield 2-methylene morpholines. arkat-usa.org Subsequent hydrobromination of the exocyclic double bond could offer a novel and potentially stereoselective pathway to 3-(bromomethyl)morpholine derivatives.

Future synthetic developments will likely focus on the principles of green chemistry, such as:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from biological sources.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.

| Synthetic Strategy | Key Precursor Type | Potential Advantages |

| Electrophile-Induced Cyclization | Substituted Aziridines | Direct, potential for high diastereoselectivity. nih.gov |

| Palladium-Catalyzed Carboamination | N-Boc Amino Alcohols | Modular, asymmetric, access to diverse substituents. nih.gov |

| Cyclization of Alkynols | Amino Acid-Derived Alkynols | Novel pathway, potential for stereocontrol. arkat-usa.org |

Exploration of New Reactivity Modes and Derivatization Strategies

The synthetic utility of this compound, lies in the orthogonal reactivity of its functional groups. The bromomethyl group is a potent electrophile, while the N-BOC group is a stable protecting group that can be removed under acidic conditions. Future research will undoubtedly focus on leveraging this dual reactivity to create diverse molecular architectures.

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For example, in analogous di(bromomethyl)morpholines, both bromo atoms can be displaced by nucleophiles like methanolates or cyanides to furnish new derivatives. nih.gov This straightforward derivatization can be used to append various pharmacophores or linkers to the morpholine core.

Beyond simple substitution, researchers are exploring more complex transformations. The development of novel derivatization reactions is a key area of interest. For instance, the reaction of morpholine itself with sodium nitrite (B80452) under acidic conditions produces a stable N-nitrosomorpholine derivative, a reaction used for analytical quantification. nih.govresearchgate.net While not directly applicable to the N-BOC protected nitrogen, it highlights the reactivity of the morpholine scaffold.

A more advanced and speculative area of exploration could involve the direct functionalization of the morpholine ring's C-H bonds. While challenging, photocatalytic methods have enabled the sp³ C-H alkylation of related N-Boc protected heterocycles like pyrrolidine, demonstrating the potential for such transformations. researchgate.net Applying these cutting-edge methods to the morpholine ring of the target compound could unlock unprecedented derivatization pathways, allowing for modification at positions not accessible through classical synthesis.

Potential Derivatization Reactions:

Nucleophilic Substitution: Reaction with O, N, S, and C-nucleophiles to introduce diverse functional groups.

Formation of Organometallic Reagents: Conversion of the bromide to a Grignard or organolithium reagent for subsequent C-C bond formation.

Palladium-Catalyzed Cross-Coupling: Utilizing the bromomethyl group in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Radical Reactions: Initiation of radical cyclizations or additions.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a major trend in modern organic chemistry, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound, and its derivatives is well-suited for this technological shift.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For instance, bromination reactions can be performed more safely in flow reactors due to the small reaction volume and superior heat transfer. nih.gov Key reactions in the synthesis of N-BOC protected compounds, such as Boc protection and deprotection, have been successfully implemented in continuous flow systems. durham.ac.ukresearchgate.net

Automated synthesis platforms combine robotics with software control to perform multi-step syntheses with minimal human intervention. researchgate.netnih.gov These systems can accelerate the drug discovery process by rapidly generating libraries of related compounds for biological screening. emolecules.com Platforms like the Synple automated synthesizer are capable of performing common reactions such as amide formation, Suzuki couplings, and Boc protection/deprotection using pre-packaged reagent cartridges. sigmaaldrich.com Integrating the synthesis and derivatization of this compound, into such a platform would enable the on-demand creation of novel morpholine-based compound libraries.

| Technology | Key Advantages for Morpholine Synthesis |

| Continuous Flow Chemistry | Enhanced safety for hazardous reactions (e.g., bromination), precise control over reaction conditions, improved scalability, and potential for telescoping multiple steps. nih.govdurham.ac.uk |

| Automated Synthesis Platforms | High-throughput synthesis of derivatives, rapid library generation for screening, improved reproducibility, and efficient use of resources. emolecules.comsigmaaldrich.com |

Design and Synthesis of Next-Generation N-BOC Protected Morpholine Building Blocks with Enhanced Reactivity or Selectivity

As medicinal chemists seek to explore new areas of chemical space, there is a growing demand for building blocks that offer greater three-dimensionality and novel substitution patterns. acs.org Starting from the 3-(bromomethyl)morpholine scaffold, future research will focus on creating next-generation building blocks with tailored properties.

One key trend is the move away from "flat" molecules towards more complex, sp³-rich structures that can make more specific interactions with biological targets. acs.org This can be achieved by designing conformationally restricted analogues of the simple morpholine ring. For example, introducing bridges across the morpholine scaffold can fine-tune its pharmacological profile, including metabolic clearance and solubility. enamine.net The synthesis of such bridged morpholines, while challenging, yields valuable scaffolds for drug discovery.

Another strategy is to develop building blocks with multiple points of diversification. This involves creating morpholine derivatives with additional functional groups at different positions on the ring. Diversity-oriented synthesis (DOS) provides a paradigm for generating collections of structurally diverse small molecules from a common starting point. researchgate.net Applying DOS principles to the synthesis of morpholine building blocks could yield a rich collection of novel scaffolds.

Finally, enhancing the reactivity or selectivity of the building block itself is a crucial goal. This could involve:

Introducing additional activating or directing groups on the morpholine ring to control the regioselectivity of further reactions.

Replacing the bromo- substituent with other reactive handles , such as iodo-, triflate-, or boronic ester groups, to enable different types of coupling chemistries.

Synthesizing enantiomerically pure versions of chiral morpholine building blocks to allow for the creation of stereochemically defined final compounds.

The ultimate aim is to create a toolbox of N-BOC protected morpholine building blocks that provide chemists with precise control over the structure, stereochemistry, and physical properties of the final molecules.

Q & A

Basic: What synthetic strategies are effective for introducing the bromomethyl group into N-BOC-protected morpholine, and what parameters are critical for yield optimization?

Answer:

The bromomethyl group can be introduced via nucleophilic substitution or alkylation. For example, reacting N-BOC-morpholine with a bromomethylating agent (e.g., (bromomethyl)potassium trifluoroborate) in tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C) in the presence of a base like potassium carbonate . Key parameters include:

- Solvent choice : Polar aprotic solvents (THF, DMF) enhance reactivity.

- Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but require monitoring for Boc group stability.

- Base selection : Mild bases (K₂CO₃) minimize side reactions like deprotection.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of 3-(Bromomethyl)morpholine, N-BOC protected?

Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromomethyl moiety (δ ~3.5–4.0 ppm for -CH₂Br) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₈BrNO₃).

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 210 nm .

Advanced: How can competing side reactions (e.g., elimination or debromination) be mitigated during bromomethylation of N-BOC-morpholine?

Answer:

- Steric hindrance control : Use bulky bases (e.g., DIPEA) to reduce elimination pathways.

- Low-temperature phases : Conduct reactions at 0–25°C if intermediates are thermally labile.

- Inert atmosphere : Argon/N₂ prevents oxidative degradation of the bromomethyl group .

- Additives : Catalytic KI or phase-transfer agents (e.g., TBAB) enhance bromide ion availability, reducing debromination .

Advanced: What computational approaches are used to predict the stability of the N-BOC group under varying reaction conditions?

Answer:

- Density Functional Theory (DFT) : Models the energy barrier for Boc cleavage under acidic/basic conditions. For example, calculations show that the Boc group is stable below pH 10 but hydrolyzes rapidly in strong acids (pH < 2) .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict solvolysis rates in polar solvents like DMSO or methanol .

Data Contradiction: How to resolve discrepancies in reported optimal solvents for coupling reactions involving this compound?

Answer:

Conflicting solvent recommendations (e.g., THF vs. DMF) often arise from differing reaction mechanisms. For SN2 pathways, THF is preferred due to its moderate polarity and ability to stabilize transition states. For SN1 or radical-based reactions, DMF’s high polarity stabilizes carbocation intermediates. Experimental validation via kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) is critical .

Application in Multi-Step Synthesis: How is this compound utilized in constructing peptide mimetics or heterocyclic frameworks?

Answer:

The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

- Peptide mimetics : React with thiol-containing amino acids to form thioether linkages.

- Heterocycles : Alkylate pyridine or indole derivatives to generate morpholine-fused scaffolds .

Post-coupling, the Boc group is removed with TFA/CH₂Cl₂ (1:1) to expose the amine for further functionalization .

Stability Profile: How does pH affect the stability of this compound during storage?

Answer:

- Acidic conditions (pH < 3) : Rapid Boc deprotection and potential Br⁻ elimination.

- Neutral/basic conditions (pH 7–9) : Stable for months at -20°C in anhydrous solvents (e.g., THF, DCM).

- Light sensitivity : Store in amber vials to prevent radical-induced degradation .

Advanced: What orthogonal protection strategies are compatible with the N-BOC group in multi-functionalized morpholine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.